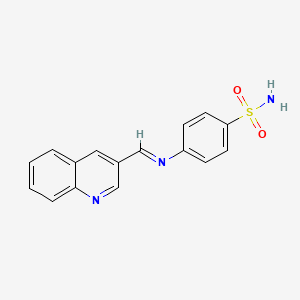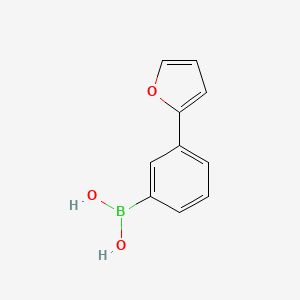
1-Ethyl-2-methyl-7-phenylpurin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-methyl-7-phenylpurin-6-one is a chemical compound with the molecular formula C14H14N4O. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes an ethyl group, a methyl group, and a phenyl group attached to the purine ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 1-ethyl-2-methyl-7-phenylpurin-6-one involves several steps. One common method includes the alkylation of 2-methyl-7-phenylpurin-6-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Analyse Des Réactions Chimiques
1-Ethyl-2-methyl-7-phenylpurin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain substituents on the purine ring. Common reagents for these reactions include halides and amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Ethyl-2-methyl-7-phenylpurin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Mécanisme D'action
The mechanism of action of 1-ethyl-2-methyl-7-phenylpurin-6-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways within cells. The exact molecular targets and pathways depend on the specific context of its use, such as its role in drug development or biological studies .
Comparaison Avec Des Composés Similaires
1-Ethyl-2-methyl-7-phenylpurin-6-one can be compared with other similar compounds, such as:
1-Methyl-2-ethyl-7-phenylpurin-6-one: Similar structure but with different alkyl group positions.
1-Ethyl-2-methyl-7-(4-methylphenyl)purin-6-one: Similar structure with an additional methyl group on the phenyl ring.
1-Ethyl-2-methyl-7-(4-chlorophenyl)purin-6-one: Similar structure with a chlorine substituent on the phenyl ring.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their positions on the purine ring, which can influence its chemical and biological properties .
Propriétés
Numéro CAS |
83325-05-7 |
|---|---|
Formule moléculaire |
C14H14N4O |
Poids moléculaire |
254.29 g/mol |
Nom IUPAC |
1-ethyl-2-methyl-7-phenylpurin-6-one |
InChI |
InChI=1S/C14H14N4O/c1-3-17-10(2)16-13-12(14(17)19)18(9-15-13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
Clé InChI |
LCITZANDRGABDU-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NC2=C(C1=O)N(C=N2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14005145.png)



![3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide](/img/structure/B14005173.png)

![4-[(E)-(2,4-Dichlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14005191.png)


![3-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14005203.png)
![N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B14005207.png)


![Piperazine, 1-[(aminooxy)acetyl]-4-phenyl-](/img/structure/B14005216.png)
